molecular formula C30H39N3O B2534416 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}adamantane-1-carboxamide CAS No. 946287-62-3

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}adamantane-1-carboxamide

Cat. No.: B2534416
CAS No.: 946287-62-3
M. Wt: 457.662
InChI Key: DCZOQFUGOXCDJN-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a rigid adamantane core with a dimethylaminophenyl group and a 1,2,3,4-tetrahydroisoquinolin-ethyl moiety.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N3O/c1-32(2)27-9-7-25(8-10-27)28(33-12-11-24-5-3-4-6-26(24)20-33)19-31-29(34)30-16-21-13-22(17-30)15-23(14-21)18-30/h3-10,21-23,28H,11-20H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZOQFUGOXCDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)N5CCC6=CC=CC=C6C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}adamantane-1-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde.

    Introduction of the adamantane moiety: This step often involves a Friedel-Crafts alkylation reaction.

    Coupling with the dimethylaminophenyl group: This can be done using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring and the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to specific receptors in biological systems, potentially modulating their activity.

    Enzymes: Inhibition or activation of enzymes involved in key metabolic pathways.

    Pathways: Modulation of signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Core Structural Similarities and Variations

All compounds in the evidence share the adamantane-1-carboxamide backbone but differ in substituents attached to aromatic or heterocyclic systems. Below is a comparative analysis:

Compound Name Key Substituents Molecular Weight Notable Features Reference
Target Compound 4-(Dimethylamino)phenyl, 1,2,3,4-tetrahydroisoquinolin-2-yl-ethyl Not provided Combines basic dimethylamino group with tetrahydroisoquinolin; potential CNS activity N/A
N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]-1-adamantanecarboxamide Thiazol-2-ylsulfamoyl-phenyl Not provided Sulfonamide group enhances hydrogen bonding; possible antimicrobial or diuretic applications
N-[2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide Thiophene-2-carbonyl-tetrahydroisoquinolin 420.57 Thiophene introduces π-π stacking potential; tetrahydroisoquinolin may modulate receptor affinity
N-[2-Hydroxy-2-(naphthalen-2-yl)ethyl]adamantane-1-carboxamide Naphthalen-2-yl-hydroxyethyl Not provided Bulky naphthyl group increases lipophilicity; possible impact on blood-brain barrier penetration
N-(4-Ethoxyphenyl)-1-adamantanecarboxamide 4-Ethoxyphenyl 299.41 Ethoxy group improves metabolic stability; simpler structure for SAR studies

Functional Implications of Substituents

  • Dimethylamino Group (Target Compound): Enhances basicity and solubility at physiological pH, favoring interactions with acidic residues in targets like serotonin or dopamine receptors.
  • Thiazol-2-ylsulfamoyl () : The sulfonamide moiety is associated with antibacterial (e.g., sulfa drugs) or carbonic anhydrase inhibitory activity .
  • Thiophene-2-carbonyl () : Thiophene’s aromaticity and electron-rich nature may facilitate binding to kinases or GPCRs .
  • Ethoxy Group () : Electron-donating effects stabilize aromatic systems, possibly extending half-life in vivo .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C28H35N3O3C_{28}H_{35}N_3O_3, with a molecular weight of 493.67 g/mol. It features a unique structure that incorporates adamantane and tetrahydroisoquinoline moieties, which are known to influence its biological activity.

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the dimethylamino group suggests potential activity as a monoamine reuptake inhibitor.

Key Mechanisms:

  • Serotonin Receptor Agonism : Studies suggest that the compound may enhance serotonergic transmission, which could contribute to antidepressant effects.
  • Dopaminergic Activity : The structural components may also facilitate dopaminergic signaling, relevant in mood regulation and cognitive functions.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

Activity Effect Reference
Antidepressant-like effectsSignificant reduction in depressive behaviors in rodent models
Anxiolytic propertiesReduction in anxiety-related behaviors in stress models
Neuroprotective effectsInhibition of neuronal apoptosis under oxidative stress conditions

Case Studies

  • Antidepressant Efficacy :
    • In a controlled study using the mouse forced swimming test, subjects treated with this compound exhibited reduced immobility times, indicating antidepressant-like effects comparable to established antidepressants like fluoxetine.
  • Anxiolytic Effects :
    • A rat model was used to assess anxiety levels through the elevated plus maze test. Results showed that administration of the compound led to increased time spent in open arms, suggesting reduced anxiety.
  • Neuroprotection :
    • In vitro assays demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This was measured using MTT assays and flow cytometry to assess cell viability and apoptotic markers.

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